An In-depth Technical Guide to the Chemical Properties of Suberaldehydic Acid (8-Oxooctanoic Acid)
An In-depth Technical Guide to the Chemical Properties of Suberaldehydic Acid (8-Oxooctanoic Acid)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Suberaldehydic acid, systematically known as 8-oxooctanoic acid, is a bifunctional organic molecule featuring a terminal carboxylic acid and an aldehyde group. This unique structure imparts a range of chemical properties and reactivities that make it a molecule of interest in various scientific domains. As a product of lipid peroxidation, it is implicated in processes related to oxidative stress. This technical guide provides a comprehensive overview of the chemical and physical properties of suberaldehydic acid, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential role in biological signaling pathways.
Chemical and Physical Properties
Suberaldehydic acid is a white to off-white solid at room temperature. Its bifunctional nature, possessing both an aldehyde and a carboxylic acid, dictates its solubility and reactivity. While sparingly soluble in water, it exhibits greater solubility in organic solvents.
Table 1: Physical and Chemical Properties of Suberaldehydic Acid (8-Oxooctanoic Acid)
| Property | Value | Source(s) |
| Synonyms | Suberaldehydic acid, 7-Formylheptanoic acid | [1][2] |
| CAS Number | 929-48-6 | [2][3] |
| Molecular Formula | C₈H₁₄O₃ | [2][4] |
| Molecular Weight | 158.19 g/mol | [1][4] |
| Melting Point | 38-43 °C | [1][3] |
| Boiling Point | 140-146 °C at 0.2 Torr; 290.4 °C at 760 mmHg | [1][4] |
| Density | 1.037 g/cm³ | [4] |
| Refractive Index | 1.448 | [4] |
| Appearance | White to off-white solid | General knowledge |
| Solubility | Sparingly soluble in water; soluble in organic solvents | General knowledge |
Synthesis and Experimental Protocols
The most common laboratory synthesis of 8-oxooctanoic acid is through the ozonolysis of oleic acid. This method cleaves the double bond in oleic acid, yielding 8-oxooctanoic acid and nonanal (B32974) as the primary products.
Synthesis of 8-Oxooctanoic Acid via Ozonolysis of Oleic Acid
This protocol describes a general procedure for the synthesis of 8-oxooctanoic acid from oleic acid using ozone.
Materials:
-
Oleic acid
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Methanol (B129727) (anhydrous)
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Ozone (from an ozone generator)
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Oxygen
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Sodium sulfite (B76179) or dimethyl sulfide (B99878) (for reductive work-up)
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Hydrogen peroxide and formic acid (for oxidative work-up)
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Dichloromethane or other suitable extraction solvent
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Sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
Procedure:
-
Dissolve oleic acid in anhydrous methanol in a reaction vessel equipped with a gas inlet tube and a cooling system.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Bubble ozone-enriched oxygen through the solution. The reaction can be monitored by thin-layer chromatography (TLC) or by the appearance of a blue color, indicating an excess of ozone.
-
Once the reaction is complete, purge the solution with oxygen or nitrogen to remove excess ozone.
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Work-up (Oxidative): To obtain the carboxylic acid, slowly add a mixture of hydrogen peroxide and formic acid to the cold solution and allow it to warm to room temperature.
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Neutralize the reaction mixture with a sodium bicarbonate solution and extract the products with an organic solvent like dichloromethane.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude 8-oxooctanoic acid by column chromatography or recrystallization.
Spectroscopic Data
Detailed experimental spectroscopic data for 8-oxooctanoic acid is not widely available in the public domain. However, predicted spectra and data for similar compounds can be used as a reference for characterization.
Table 2: Predicted and Reference Spectroscopic Data for 8-Oxooctanoic Acid and Related Compounds
| Spectroscopy | Predicted/Reference Data | Source(s) |
| ¹H NMR | Predicted data for a similar compound, 8-(3-chlorophenyl)-8-oxooctanoic acid, shows characteristic peaks for the aliphatic chain and terminal groups. The aldehyde proton is expected to appear significantly downfield. | [4][5] |
| ¹³C NMR | Predicted data for 8-(3-chlorophenyl)-8-oxooctanoic acid suggests distinct signals for the carbonyl carbons of the aldehyde and carboxylic acid, as well as for the carbons in the aliphatic chain. | [5] |
| FT-IR | A computed vapor phase IR spectrum is available on SpectraBase. Characteristic peaks for the C=O stretch of the aldehyde and carboxylic acid, as well as the broad O-H stretch of the carboxylic acid, are expected. | [6] |
| Mass Spectrometry | While no direct experimental mass spectrum for 8-oxooctanoic acid was found, the mass spectrum of the isomer 4-oxooctanoic acid shows a typical fragmentation peak for carboxylic acids at m/z 73. | [7] |
Note: For experimental spectra, it is recommended to consult spectral databases such as SpectraBase, which indicates the availability of NMR and FTIR data for 8-oxooctanoic acid.[6]
Reactivity and Biological Significance
The chemical reactivity of 8-oxooctanoic acid is characterized by the presence of both an aldehyde and a carboxylic acid functional group. The aldehyde can undergo oxidation to a carboxylic acid, reduction to an alcohol, and various nucleophilic addition reactions. The carboxylic acid can participate in esterification and amide bond formation.
Biologically, 8-oxooctanoic acid is recognized as a product of lipid peroxidation, a process initiated by reactive oxygen species (ROS) attacking polyunsaturated fatty acids in cell membranes.[8] This positions 8-oxooctanoic acid as a potential biomarker for oxidative stress.
Role in Lipid Peroxidation and Oxidative Stress Signaling
Lipid peroxidation is a chain reaction that leads to the degradation of lipids and the formation of various reactive aldehydes and other byproducts. These products can modulate cellular signaling pathways, often contributing to the pathophysiology of diseases associated with oxidative stress. One of the proposed mechanisms involves the activation of phospholipase A₂ (PLA₂), a key enzyme in the inflammatory cascade.
References
- 1. Fatty acids and eicosanoids regulate gene expression through direct interactions with peroxisome proliferator-activated receptors α and γ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Exploring the neuroprotective potential of Nrf2-pathway activators against annonacin toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. spectrabase.com [spectrabase.com]
- 7. researchgate.net [researchgate.net]
- 8. A lipid peroxidation product 9-oxononanoic acid induces phospholipase A2 activity and thromboxane A2 production in human blood - PMC [pmc.ncbi.nlm.nih.gov]
